19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal): is a synthetic steroidal compound. It is characterized by its unique structure, which includes a cyclic acetal group formed with 1,2-ethanediyl. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal) typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Formation of the Diene System: This involves the introduction of double bonds at the 5(10) and 9(11) positions. This can be achieved through dehydrogenation reactions using reagents such as selenium dioxide or other oxidizing agents.
Hydroxylation: Introduction of the hydroxyl group at the 17th position can be carried out using hydroxylating agents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Acetal Formation: The cyclic acetal group is formed by reacting the hydroxylated steroid with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene system to a more saturated structure, such as a single or double bond.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide, potassium permanganate, or selenium dioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like halides, amines, or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of other steroidal derivatives. Its unique structure allows for the exploration of various chemical transformations and the study of reaction mechanisms.
Biology
In biological research, 19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal) is studied for its potential effects on cellular processes. It may interact with steroid receptors and influence gene expression, cell proliferation, and apoptosis.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may have anti-inflammatory, anti-cancer, or hormone-modulating effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of 19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal) involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate the transcription of target genes, leading to changes in protein expression and cellular function. The pathways involved may include hormone signaling, inflammatory response, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 19-Norpregna-5(10),9(11)-dien-20-yn-3-one, 17-hydroxy-, cyclic 1,2-ethanediyl acetal
- 19-Norpregna-5(10),9(11),20-trien-3-one, 17-hydroxy-20-methoxy-, cyclic 1,2-ethanediyl acetal
- (17alpha)-3,3-[1,2-Ethanediylbis(oxy)]-17-hydroxy-19-norpregna-5(10),9(11)-diene-21-nitrile
Uniqueness
What sets 19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal) apart from similar compounds is its specific structural configuration, particularly the cyclic acetal group. This unique feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-14(23)22(24)10-7-19-18-4-3-15-13-21(25-11-12-26-21)9-6-16(15)17(18)5-8-20(19,22)2/h5,18-19,24H,3-4,6-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXAERIRKRLZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC=C3C2CCC4=C3CCC5(C4)OCCO5)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.